molecular formula C20H16O7 B2941710 3-(2-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate CAS No. 610760-61-7

3-(2-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate

Cat. No.: B2941710
CAS No.: 610760-61-7
M. Wt: 368.341
InChI Key: TUTDFFMFYBVUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate” is a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring. This compound has methoxy (OCH3) and acetoxy (OCOCH3) functional groups, which can influence its chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene ring system, along with the methoxy and acetoxy groups. Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry would typically be used to analyze the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the chromene ring system and the methoxy and acetoxy groups. The chromene ring system is aromatic and relatively stable, while the methoxy and acetoxy groups are electron-donating, which can activate the ring towards electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chromene ring system would likely contribute to its stability and rigidity, while the methoxy and acetoxy groups could influence its solubility and reactivity .

Scientific Research Applications

Heterocyclic Synthesis and Organic Chemistry

  • A unique process utilizing phenolic oxidation by phenyliodonium diacetate (PIDA) in methanol has been described for the synthesis of 8a-methoxy-2H,6H-dihydrochromen-6-ones. This approach showcases a novel heterocyclic synthesis strategy where the heteroatom is introduced from a side chain rather than being initially attached to a benzene ring, highlighting the synthetic versatility of chromene derivatives (Pelter, Hussain, Smith, & Ward, 1997).
  • The synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester through reactions with aniline, o-phenylenediamine, and o-aminophenol, demonstrates the reactivity and functionalization potential of chromene-based compounds in creating diverse molecular architectures (Pimenova, Krasnych, Goun, & Miles, 2003).

Antibacterial Research

  • Research on the synthesis of new derivatives of 4-hydroxy-chromen-2-one has shown significant antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. This highlights the potential of chromene derivatives as candidates for developing new antibacterial agents (Behrami & Dobroshi, 2019).

Catalysis and Chemical Transformations

  • The development of novel polystyrene-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts for the Michael addition highlights the utility of chromene derivatives in facilitating key synthetic transformations, offering pathways to synthesize important molecules like Warfarin and its analogues efficiently (Alonzi et al., 2014).

Photochemistry and Material Science

  • Investigations into the photochromic behavior of chromene derivatives, specifically focusing on 2,2-di(4-fluorophenyl)-6-methoxy-2H-1-chromene, have shed light on their potential applications in materials science, particularly for developing photoresponsive materials (Delbaere, Micheau, & Vermeersch, 2003).

Future Directions

The study of chromene derivatives is an active area of research due to their potential biological activities. Future research on “3-(2-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate” could involve investigating its synthesis, structure-activity relationships, and potential biological activities .

Properties

IUPAC Name

[5-acetyloxy-3-(2-methoxyphenyl)-4-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O7/c1-11(21)26-13-8-17-19(18(9-13)27-12(2)22)20(23)15(10-25-17)14-6-4-5-7-16(14)24-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTDFFMFYBVUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=CO2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.